N'-[(E)-(4-bromophenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a bromophenyl group and a nitrophenyl group, which are linked through a methylene bridge to an acetohydrazide moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves the condensation of 4-bromobenzaldehyde with 4-nitrobenzylthioacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the presence of the bromophenyl and nitrophenyl groups may enhance the compound’s ability to interact with cellular membranes and other biological structures.
Comparison with Similar Compounds
N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can be compared with other similar compounds, such as:
- N’-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-{[4-ETHYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
These compounds share structural similarities but differ in their substituent groups, which can influence their chemical reactivity and biological activity
Properties
Molecular Formula |
C16H14BrN3O3S |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C16H14BrN3O3S/c17-14-5-1-12(2-6-14)9-18-19-16(21)11-24-10-13-3-7-15(8-4-13)20(22)23/h1-9H,10-11H2,(H,19,21)/b18-9+ |
InChI Key |
BRLZNPPGZFAQFS-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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